molecular formula C9H14F3NO3 B074100 Methyl N-(trifluoroacetyl)-L-leucinate CAS No. 1115-39-5

Methyl N-(trifluoroacetyl)-L-leucinate

Cat. No. B074100
CAS RN: 1115-39-5
M. Wt: 241.21 g/mol
InChI Key: UNGWNSXRWVHTFF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(trifluoroacetyl)-L-leucinate, also known as MTTFL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MTTFL is a synthetic amino acid derivative that is widely used as a building block in the synthesis of peptides and proteins. In

Mechanism Of Action

Methyl N-(trifluoroacetyl)-L-leucinate acts as a substrate for the enzyme leucyl-tRNA synthetase, which is responsible for attaching L-leucine to its cognate tRNA during protein synthesis. Methyl N-(trifluoroacetyl)-L-leucinate can be recognized by the enzyme and incorporated into the peptide chain, leading to the formation of a non-natural amino acid residue. This can alter the protein's properties and functions, making it a valuable tool in protein engineering.

Biochemical And Physiological Effects

Methyl N-(trifluoroacetyl)-L-leucinate does not have any known biochemical or physiological effects on its own. However, its incorporation into the peptide chain can alter the protein's properties and functions, leading to potential biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

Methyl N-(trifluoroacetyl)-L-leucinate has several advantages in lab experiments, including its easy synthesis, high purity, and compatibility with SPPS. However, Methyl N-(trifluoroacetyl)-L-leucinate has some limitations, including its high cost and limited availability.

Future Directions

Methyl N-(trifluoroacetyl)-L-leucinate has several potential future directions in scientific research. One possible direction is the development of novel drug candidates using Methyl N-(trifluoroacetyl)-L-leucinate as a building block. Another direction is the use of Methyl N-(trifluoroacetyl)-L-leucinate in protein engineering to design and synthesize proteins with improved properties and functions. Furthermore, Methyl N-(trifluoroacetyl)-L-leucinate can be used in the study of protein folding and stability, which can provide insights into the mechanisms of protein misfolding and aggregation diseases.

Synthesis Methods

Methyl N-(trifluoroacetyl)-L-leucinate can be synthesized using several methods; however, the most commonly used method is the reaction of L-leucine with trifluoroacetic anhydride in the presence of methanol. This reaction leads to the formation of Methyl N-(trifluoroacetyl)-L-leucinate and trifluoroacetic acid as a byproduct. The purity of Methyl N-(trifluoroacetyl)-L-leucinate can be improved by recrystallization from methanol.

Scientific Research Applications

Methyl N-(trifluoroacetyl)-L-leucinate has various scientific research applications, including peptide synthesis, protein engineering, and drug discovery. Methyl N-(trifluoroacetyl)-L-leucinate is used as a building block in the synthesis of peptides and proteins due to its unique chemical properties. It can be incorporated into the peptide chain during the solid-phase peptide synthesis (SPPS) process. Methyl N-(trifluoroacetyl)-L-leucinate is also used in protein engineering to introduce non-natural amino acids into the protein sequence, which can alter the protein's properties and functions. Furthermore, Methyl N-(trifluoroacetyl)-L-leucinate can be used in drug discovery to design and synthesize novel drug candidates with improved pharmacological properties.

properties

CAS RN

1115-39-5

Product Name

Methyl N-(trifluoroacetyl)-L-leucinate

Molecular Formula

C9H14F3NO3

Molecular Weight

241.21 g/mol

IUPAC Name

methyl (2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate

InChI

InChI=1S/C9H14F3NO3/c1-5(2)4-6(7(14)16-3)13-8(15)9(10,11)12/h5-6H,4H2,1-3H3,(H,13,15)/t6-/m0/s1

InChI Key

UNGWNSXRWVHTFF-LURJTMIESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C(F)(F)F

SMILES

CC(C)CC(C(=O)OC)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(F)(F)F

synonyms

N-Trifluoroacetyl-L-leucine methyl ester

Origin of Product

United States

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